molecular formula C27H24FN5O3S B2789683 N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide CAS No. 310449-62-8

N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B2789683
CAS No.: 310449-62-8
M. Wt: 517.58
InChI Key: JZPPLKGUQFSJDO-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a synthetic 1,2,4-triazole derivative characterized by a fluorophenyl group at position 4 of the triazole core, a thioether linkage at position 5 connected to a 2-(indolin-1-yl)-2-oxoethyl moiety, and a 3-methoxybenzamide substituent at the N-methyl position. Its synthesis likely involves S-alkylation of a triazole-thione precursor with α-halogenated ketones, as described in analogous protocols for related compounds . Structural confirmation would rely on techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy, with key spectral features including the absence of νS-H (~2500–2600 cm⁻¹) and the presence of νC=S (1247–1255 cm⁻¹) to confirm the thione tautomer .

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN5O3S/c1-36-22-7-4-6-19(15-22)26(35)29-16-24-30-31-27(33(24)21-11-9-20(28)10-12-21)37-17-25(34)32-14-13-18-5-2-3-8-23(18)32/h2-12,15H,13-14,16-17H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPPLKGUQFSJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Thioether Substituents: The target compound’s 2-(indolin-1-yl)-2-oxoethyl group distinguishes it from phenyl (e.g., [10–15]) or thiophenyl (e.g., 573705-89-2) analogs. Indole’s aromaticity and hydrogen-bonding capacity may improve target selectivity, particularly in neurological targets . Compounds like 878065-05-5 feature a hydroxyamino-oxoethyl thioether, which could confer redox activity or metal-binding properties absent in the target compound .

Benzamide Modifications :

  • The 3-methoxybenzamide group in the target compound contrasts with the 4-methoxybenzamide in 878065-05-3. Meta-substitution may alter steric hindrance and dipole moments, impacting receptor binding .

Triazole Core Substitutions :

  • Fluorophenyl at R1 (target) vs. sulfonylphenyl ([10–15]) or benzyl (878065-05-5): Fluorine’s electronegativity enhances metabolic resistance, while sulfonyl groups improve solubility .

Physicochemical and Pharmacological Properties

  • Lipophilicity: The indolin-1-yl group (logP ~2.5) may increase lipophilicity compared to phenyl (logP ~2.1) or hydroxyamino (logP ~1.8) substituents, affecting membrane permeability .
  • Solubility: The 3-methoxybenzamide moiety could improve aqueous solubility relative to non-polar substituents (e.g., benzyl in 878065-05-5) .
  • Biological Activity: S-alkylated triazoles often exhibit antimicrobial, anticancer, or kinase inhibitory activity.

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